

How to dissolve 1-(2-Fluorophenyl)-3-phenylurea for experiments.

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Compound of Interest

Compound Name: 1-(2-Fluorophenyl)-3-phenylurea
CAS No.: 13114-89-1
Cat. No.: B080613

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Title: Application Note: Solubilization and Formulation Protocols for **1-(2-Fluorophenyl)-3-phenylurea** in Preclinical Assays

Abstract **1-(2-Fluorophenyl)-3-phenylurea** (CAS: 13114-89-1) is a representative diarylurea derivative. The diarylurea motif is a privileged pharmacophore widely utilized in the development of kinase inhibitors (e.g., Sorafenib) and antiprotozoal agents[1][2]. However, this functional group presents significant physicochemical challenges—most notably, extreme aqueous insolubility—which complicates both in vitro screening and in vivo dosing[2]. This application note provides a comprehensive, mechanistically grounded protocol for the solubilization and formulation of **1-(2-Fluorophenyl)-3-phenylurea**, ensuring stable, reproducible delivery systems for preclinical evaluation.

Mechanistic Rationale for Solubilization

The fundamental challenge in dissolving diarylureas lies in their solid-state chemistry. The urea backbone acts simultaneously as a strong hydrogen bond donor (via the two N-H groups) and a hydrogen bond acceptor (via the C=O group)[1]. In the crystal lattice, these molecules self-assemble into a robust intermolecular α -tape network, resulting in high crystal lattice energy and profound hydrophobicity[1][3].

To achieve solubilization, this crystal lattice must be actively disrupted. Dimethyl sulfoxide (DMSO) is the universal primary solvent for this class of compounds because its highly polarized S=O bond acts as a potent hydrogen-bond acceptor, effectively competing with and breaking the urea-urea intermolecular bonds[4]. Attempting to dissolve this compound directly in aqueous media or weak organic solvents will inevitably result in suspension or immediate precipitation.

Physicochemical Profiling

Before initiating any formulation, it is critical to map the compound's quantitative parameters to predict its behavior in solution.

Parameter	Value	Implications for Formulation
Chemical Name	1-(2-Fluorophenyl)-3-phenylurea	Aromatic rings drive high lipophilicity.
CAS Number	13114-89-1	Unique identifier for sourcing and QC.
Molecular Formula	C ₁₃ H ₁₁ FN ₂ O	-
Molecular Weight	230.24 g/mol	Small molecule; standard molarity calculations apply.
H-Bond Donors	2 (N-H)	Drives strong crystal lattice formation.
H-Bond Acceptors	2 (C=O, C-F)	Target for solvent interaction (e.g., DMSO).
Aqueous Solubility	< 10 µg/mL (Estimated)	Requires co-solvents and surfactants for in vivo use[2].

In Vitro Solubilization Protocol (Stock Solutions)

For cell-based assays or biochemical screening, a highly concentrated stock solution is required to minimize the final solvent concentration in the assay medium (typically kept below 0.1% DMSO to prevent cellular toxicity).

Materials:

- **1-(2-Fluorophenyl)-3-phenylurea** (Dry powder, desiccated)
- Anhydrous DMSO (≥99.9% purity, hygroscopic-free)

Step-by-Step Methodology:

- **Equilibration:** Allow the sealed vial of **1-(2-Fluorophenyl)-3-phenylurea** to reach room temperature in a desiccator before opening.
 - **Causality:** Condensation of ambient moisture into the powder will introduce water. Water ingress into the DMSO stock will immediately trigger nucleation and compound precipitation due to the hydrophobic effect.
- **Calculation:** To prepare a 50 mM stock solution, dissolve 11.51 mg of the compound in exactly 1.0 mL of anhydrous DMSO.
- **Dissolution:** Add the DMSO directly to the pre-weighed powder. Vortex vigorously for 30–60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 5 minutes.
- **Storage:** Aliquot the clear stock solution into single-use amber vials (e.g., 20 µL to 50 µL per vial) and store at -20°C or -80°C.
 - **Self-Validating System:** Single-use aliquots prevent repeated freeze-thaw cycles. Repeated thermal cycling of diarylureas in DMSO often leads to irreversible crystallization that cannot be re-dissolved by simple warming[5].

In Vivo Formulation Protocol (Animal Dosing)

For rodent models (e.g., Intravenous, Intraperitoneal, or Oral administration), pure DMSO is toxic and cannot exceed 10% of the total injection volume[6]. To bridge the gap between the highly hydrophobic drug and the aqueous physiological environment, a step-down solvent gradient must be employed. The validated, well-tolerated vehicle for hydrophobic diarylureas is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[5][6].

Crucial Rule: The order of addition is non-negotiable. Adding aqueous phases prematurely will cause catastrophic precipitation.

Step-by-Step Methodology (To prepare 1 mL of a 2.5 mg/mL dosing solution):

- Primary Solubilization (10%): Add 100 μ L of a 25 mg/mL DMSO stock solution of **1-(2-Fluorophenyl)-3-phenylurea** to a sterile glass vial.
- Co-solvent Addition (40%): Add 400 μ L of PEG300 to the DMSO solution. Vortex thoroughly until completely optically clear.
 - Causality: PEG300 lowers the overall dielectric constant of the mixture, acting as a thermodynamic bridge between the organic and aqueous phases while preventing the drug from crashing out[7].
- Surfactant Addition (5%): Add 50 μ L of Tween 80. Vortex vigorously.
 - Causality: Tween 80 is a non-ionic surfactant that forms protective micelles around the hydrophobic drug molecules, creating a thermodynamically stable microemulsion that shields the drug from the upcoming aqueous phase[5].
- Aqueous Dilution (45%): Dropwise, add 450 μ L of 0.9% Saline while continuously vortexing. The solution must remain clear and free of particulates.

Formulation Workflow Diagram



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Caption: Step-by-step in vivo formulation workflow for hydrophobic diarylureas.

Quality Control & Troubleshooting

- Observation: The solution turns cloudy, milky, or forms fine needle-like crystals upon the addition of saline.
- Causality: The micellar encapsulation by Tween 80 was incomplete, or the saline was added too rapidly, causing localized high-water concentrations that triggered rapid nucleation of the urea α -tape network.
- Resolution: Discard the cloudy solution (once precipitated, diarylureas are notoriously difficult to push back into a micellar suspension). Re-prepare the mixture, ensuring that the intermediate solution (DMSO + PEG300 + Tween 80) is vortexed for at least 2 minutes and incubated in a 37°C water bath for 5 minutes before the slow, dropwise addition of room-temperature saline.

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